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Compound of Interest

Cholesteryl-
Compound Name:
phosphorylethanolamine

Cat. No.: B8118441

Get Quote

Part 1: Chemical Identity & Nomenclature

Compound Name: Cholesteryl-phosphorylethanolamine CAS Registry Number: 120090-10-

0 (Generic for the conjugate) Chemical Formula: C29Hs52NO4P Molecular Weight: ~509.7 g/mol

Nomenclature Hierarchy

¢ Common Name: Cholesteryl-PE; Cholesterol 3-phosphorylethanolamine.
» Systematic Name: (3[3)-Cholest-5-en-3-yl 2-aminoethyl hydrogen phosphate.

¢ |UPAC Name:
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2-Aminoethyl ((3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-
v-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopentalaJphenanthren-3-yl)
hydrogen phosphate.

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity of CPE, highlighting the linkage
between the sterol backbone and the polar headgroup.
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Caption: Functional connectivity of Cholesteryl-phosphorylethanolamine, showing the
amphiphilic division between the sterol tail and zwitterionic head.

Part 2: Structural Biochemistry & Biological

Relevance
The "Cholesterol-Phospholipid” Hybrid
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CPE is structurally distinct because it lacks the glycerol backbone found in
Phosphatidylethanolamine (PE) and the ceramide backbone of Sphingomyelin.

» Packing Parameter: Cholesterol has a negative intrinsic curvature (cone shape). Attaching
the phosphoethanolamine headgroup (which has a small cross-sectional area compared to
choline) results in a molecule that promotes negative curvature in lipid bilayers.

o Membrane Effect: In liposomes, CPE acts as a "helper lipid." Unlike pure cholesterol, which
intercalates into the bilayer to order acyl chains, CPE forms the bilayer itself but with high
rigidity. This is exploited in stealth liposome formulations to prevent leakage of encapsulated
drugs.

Biological Occurrence

While rare in mammalian tissues compared to standard phospholipids, CPE is significant in:

» Mycoplasma Biology:Mycoplasma species (e.g., M. fermentans) are auxotrophic for
cholesterol. They scavenge host cholesterol and can enzymatically phosphorylate it to
modify membrane stability.

 Lipid Rafts: Synthetic CPE is used as a probe to study lipid rafts because it mimics the
phase-partitioning behavior of cholesterol but carries a polar tag that can be modified or
detected.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize Cholesteryl-phosphorylethanolamine from Cholesterol. Method:
Phosphoramidite Coupling (The "Gold Standard" for high purity). Precursors: Cholesterol, 2-
Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, N-Fmoc-ethanolamine.

Step-by-Step Methodology
Phase 1: Phosphitylation of Cholesterol

» Dissolution: Dissolve 1.0 eq of Cholesterol in anhydrous Dichloromethane (DCM) under
Argon atmosphere.

» Activation: Add 1.2 eq of 1H-Tetrazole (activator).
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e Coupling: Dropwise add 1.1 eq of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
e Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

o Checkpoint: Formation of Cholesteryl-phosphoramidite intermediate.

Phase 2: Coupling with Ethanolamine

e Addition: Add 1.2 eq of N-Fmoc-ethanolamine to the reaction mixture.

o Oxidation: Once coupling is complete (approx. 1 hour), add 0.1M lodine in
THF/Pyridine/Water to oxidize the P(lll) phosphite to P(V) phosphate.

o Workup: Wash with Sodium Thiosulfate (to remove excess lodine) and brine. Dry organic
layer over NazSOa.

Phase 3: Deprotection

o Cyanoethyl Removal: Treat the intermediate with 30% Diethylamine in Acetonitrile (removes
the cyanoethyl phosphate protecting group).

e Fmoc Removal: Treat with 20% Piperidine in DMF to remove the Fmoc group from the
amine.

 Purification: Precipitate in cold Diethyl Ether. Purify via Silica Gel Chromatography
(Chloroform:Methanol:Water gradient).

Synthesis Workflow Diagram
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Caption: Phosphoramidite-based synthesis route for high-purity CPE production.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized CPE must be validated using the following self-
validating analytical systems.

Nuclear Magnetic Resonance (NMR)

e 31p NMR (Crucial): This is the definitive test for the phosphate headgroup.
o Expected Shift: A single peak around -0.5 to +0.5 ppm (relative to H3POa).

o Impurity Check: Peaks at +10 to +20 ppm indicate unreacted phosphoramidite or H-
phosphonate byproducts.

e H NMR:
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o Cholesterol Skeleton: Multiplets at 0.6—2.4 ppm.
o Olefinic Proton (H6): Doublet at ~5.35 ppm.

o Headgroup: Methylene protons (-CH2-O-P) appear as multiplets around 3.9-4.1 ppm.

Mass Spectrometry (LC-MS/MS)

« lonization: Electrospray lonization (ESI) in Negative Mode (ESI-).
o Target m/z:

o [M-H]": ~508.4
e Fragmentation Pattern:

o Look for the loss of the headgroup (m/z 140 for phosphoethanolamine fragment) or the
cholesterol fragment (m/z 369 for the cholest-5-en-3-yl cation in positive mode).

Data Summary Table

Parameter Specification Validation Method

Appearance White waxy solid Visual Inspection

HPLC-ELSD (Evaporative

Purity > 98% Light Scattering)
Identity (P) Single Peak ~0 ppm 3P NMR (CDClIs/MeOH)
Identity (Mass) m/z 508.4 [M-H]~ ESI-MS

Solubility Chloroform, Methanol Solubility Test
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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